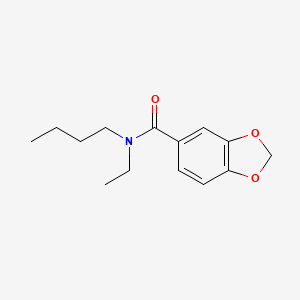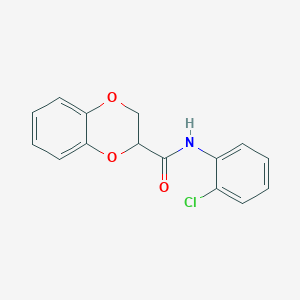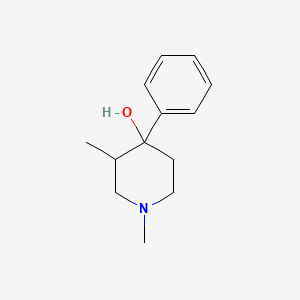
2,2,2-trifluoro-1-phenylethyl hydrogen phenylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoro-1-phenylethyl hydrogen phenylphosphonate, commonly known as TFPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFPP is an organophosphorus compound that contains a trifluoromethyl group and a phenyl group attached to a phosphorus atom. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of TFPP is not fully understood. However, studies have suggested that TFPP acts by inhibiting enzymes involved in various biological processes, including cholinesterase and acetylcholinesterase. TFPP has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
TFPP has been shown to have significant biochemical and physiological effects. In vitro studies have shown that TFPP inhibits the growth of cancer cells and induces apoptosis. TFPP has also been shown to inhibit cholinesterase activity, which is important in the regulation of neurotransmitters in the central nervous system.
実験室実験の利点と制限
One of the main advantages of TFPP is its potential as a potent antitumor agent. TFPP has also been shown to have promising applications in organic synthesis and material science. However, the toxic nature of TFPP and the potential formation of hazardous by-products during its synthesis and handling pose significant limitations for its use in laboratory experiments.
将来の方向性
Future research on TFPP could focus on its potential applications in other scientific fields, including material science and environmental chemistry. TFPP could also be further investigated for its potential as a cholinesterase inhibitor and antitumor agent. The development of new synthetic methods for TFPP could also lead to the discovery of new compounds with unique properties and potential applications.
合成法
The synthesis of TFPP can be achieved through several methods, including the reaction of phenylphosphonic acid with 2,2,2-trifluoro-1-phenylethanol. Another method involves the reaction of phenylphosphonic acid with 2,2,2-trifluoro-1-phenylethylamine, followed by the addition of hydrogen chloride. The synthesis process of TFPP requires careful handling due to its toxic nature and the potential formation of hazardous by-products.
科学的研究の応用
TFPP has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, TFPP has been investigated for its potential as an antitumor agent. Studies have shown that TFPP inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment. TFPP has also been studied for its potential as a cholinesterase inhibitor, which is a target for the treatment of Alzheimer's disease.
In organic synthesis, TFPP has been used as a reagent for the synthesis of various compounds, including phosphonates, phosphates, and phosphine oxides. TFPP has also been used as a catalyst in the synthesis of cyclopropanes and other small molecules.
特性
IUPAC Name |
phenyl-(2,2,2-trifluoro-1-phenylethoxy)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3O3P/c15-14(16,17)13(11-7-3-1-4-8-11)20-21(18,19)12-9-5-2-6-10-12/h1-10,13H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQVKIUJJMTASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)OP(=O)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B5112557.png)

![N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B5112566.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine](/img/structure/B5112571.png)
![2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5112578.png)
![11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5112583.png)

![N,N-diethyl-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinecarboxamide](/img/structure/B5112616.png)
![3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5112623.png)
![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B5112628.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5112643.png)
![N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5112650.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-benzoylphenyl)hydrazone]](/img/structure/B5112657.png)